1-Propoxy-2-propanol

Description

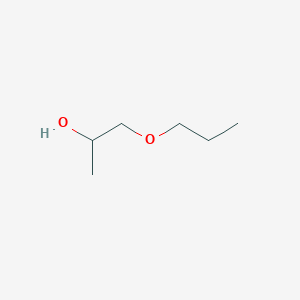

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-4-8-5-6(2)7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENFUOGYJVOCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029217 | |

| Record name | 1-Propoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor of ether; Hygroscopic; [CHEMINFO] | |

| Record name | 2-Propanol, 1-propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propoxy-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2920 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

150.2 °C | |

| Record name | 1-PROPOXY-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

48 °C (118 °F) - closed cup | |

| Record name | 1-PROPOXY-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with water | |

| Record name | 1-PROPOXY-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8886 g/cu cm at 20 °C | |

| Record name | 1-PROPOXY-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.7 [mmHg], 2.2125 mm Hg at 25 °C | |

| Record name | 1-Propoxy-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2920 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-PROPOXY-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1569-01-3 | |

| Record name | 1-Propoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propoxy-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PROPOXY-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/152BY1743W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-PROPOXY-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Propylene Glycol n-Propyl Ether (CAS 1569-01-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene (B89431) glycol n-propyl ether (PGnP), with the CAS number 1569-01-3, is a versatile solvent and chemical intermediate belonging to the family of P-series glycol ethers. It is a colorless liquid with a mild, ether-like odor and is completely soluble in water. This technical guide provides an in-depth overview of the core chemical and physical properties, synthesis, applications, toxicological profile, and analytical methodologies for PGnP. The information is curated to support researchers, scientists, and professionals in drug development in understanding and utilizing this compound.

Chemical and Physical Properties

Propylene glycol n-propyl ether is commercially available primarily as the α-isomer (1-propoxy-2-propanol), with a smaller percentage of the β-isomer (2-propoxy-1-propanol). Its amphipathic nature, possessing both a hydrophilic hydroxyl group and a hydrophobic propyl ether group, allows it to be an effective coupling agent and solvent for a wide range of substances.

| Property | Value | Reference(s) |

| CAS Number | 1569-01-3 | [1] |

| Molecular Formula | C6H14O2 | [1] |

| Molecular Weight | 118.17 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Mild, ether-like | |

| Boiling Point | 149.9 °C | [2] |

| Melting Point | -80 °C | [3] |

| Flash Point | 48 °C (118 °F) - closed cup | [3] |

| Density | 0.885 g/cm³ at 20 °C | [2] |

| Water Solubility | Completely soluble | |

| Vapor Pressure | 1.9 mmHg at 20 °C | [2] |

| log Kow (Octanol-Water Partition Coefficient) | 0.62 | [2] |

Synthesis

The industrial synthesis of propylene glycol n-propyl ether involves the base-catalyzed reaction of propylene oxide with n-propanol. This method favors the formation of the α-isomer (this compound).[4]

Reaction Mechanism

The synthesis proceeds through a nucleophilic ring-opening of the epoxide (propylene oxide) by the alcohol (n-propanol) under basic conditions. The alkoxide, generated from the reaction of n-propanol with the base catalyst, attacks one of the carbon atoms of the epoxide ring.

Experimental Protocol: Laboratory Scale Synthesis

While detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

Materials:

-

n-propanol

-

Propylene oxide

-

A basic catalyst (e.g., sodium hydroxide (B78521) or a solid base catalyst)

-

Reaction vessel equipped with a stirrer, condenser, and dropping funnel

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with n-propanol and the catalyst.

-

Heat the mixture to the desired reaction temperature.

-

Slowly add propylene oxide to the reaction mixture from the dropping funnel while maintaining the temperature.

-

After the addition is complete, continue stirring the mixture at the reaction temperature for a specified period to ensure complete conversion.

-

After the reaction is complete, neutralize the catalyst if necessary.

-

Purify the product by distillation to separate the propylene glycol n-propyl ether from unreacted starting materials and byproducts.

Diagram: Synthesis of Propylene Glycol n-Propyl Ether

Caption: General workflow for the synthesis of Propylene Glycol n-Propyl Ether.

Applications

Propylene glycol n-propyl ether has a wide range of industrial and commercial applications, primarily leveraging its excellent solvency and coupling properties.

-

Coatings and Inks: It is a key solvent in the formulation of paints, coatings, and printing inks.[5] It acts as a coalescing agent in water-borne latex coatings, promoting the formation of a continuous film as the coating dries.[5]

-

Cleaning Products: Due to its ability to dissolve both polar and non-polar substances, it is a common ingredient in household and industrial cleaners, including glass cleaners, hard surface cleaners, and degreasers.[3]

-

Chemical Intermediate: It serves as a starting material for the synthesis of other chemical products.

-

Pharmaceuticals: Propylene glycol ethers, in general, are used as solvents and excipients in some pharmaceutical formulations.[6][7] Propylene glycol itself is a widely used excipient, and while specific data for the n-propyl ether is less common, its properties suggest potential use as a solvent in topical and oral preparations to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[8]

-

Other Applications: It is also used in agricultural formulations, textiles, and adhesives.

Toxicological Profile

The P-series glycol ethers, including propylene glycol n-propyl ether, are generally considered to have lower toxicity than the E-series (ethylene glycol-based) ethers.

Acute Toxicity

| Route | Species | Value | Reference(s) |

| Oral LD50 | Rat (male) | 2,805 mg/kg | [2] |

| Oral LD50 | Rat (female) | 1,737 mg/kg | [2] |

| Dermal LD50 | Rabbit | 3,800 mg/kg | [2] |

| Inhalation LC50 | Rat | >1,725 ppm (6 hours) | [2] |

Repeated-Dose Toxicity

Developmental and Reproductive Toxicity

Standard toxicity studies on P-series glycol ethers, including propylene glycol n-propyl ether, have shown a lack of developmental and reproductive hazards.[10]

Genotoxicity

Propylene glycol n-propyl ether has been found to be negative in mutagenicity tests, such as the Salmonella-Escherichia coli/mammalian microsome reverse mutation assay.[11]

Toxicological Signaling Pathways

The primary mechanism of acute toxicity is related to narcosis at high doses.[12] For propylene glycol in general, nephrotoxic effects at high doses are suggested to be induced by oxidative stress and the activation of an inflammatory response mediated by the NF-κB signaling pathway.[13] However, specific signaling pathways for the toxicity of propylene glycol n-propyl ether have not been extensively elucidated and are likely related to its solvent properties and metabolic products.

Diagram: Potential Toxicological Pathway of Propylene Glycol

Caption: A simplified potential pathway for propylene glycol-induced nephrotoxicity.

Analytical Methods

Gas chromatography (GC) is the primary analytical technique for the determination of propylene glycol n-propyl ether.

Experimental Protocol: GC-MS Analysis of Propylene Glycol n-Propyl Ether

This protocol provides a general framework for the analysis of PGnP in a sample matrix.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., a wax or a low-bleed polar-phase column)

Reagents:

-

Propylene glycol n-propyl ether standard

-

High-purity solvent for dilution (e.g., methanol (B129727) or dichloromethane)

-

Internal standard (if quantitative analysis is required)

Sample Preparation:

-

Accurately weigh or measure the sample containing the analyte.

-

Dissolve or dilute the sample in a suitable solvent to a known volume.

-

If necessary, perform a liquid-liquid or solid-phase extraction to clean up the sample and concentrate the analyte.

-

Add an internal standard if performing quantitative analysis.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient program is typically used, for example, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 220 °C) to ensure good separation.

-

MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Diagram: Analytical Workflow for PGnP

Caption: A general workflow for the analysis of Propylene Glycol n-Propyl Ether.

Environmental Fate and Material Compatibility

Environmental Fate

Propylene glycol n-propyl ether is readily biodegradable and is not expected to persist in the environment. It has a low potential for bioaccumulation in aquatic organisms.[14] Due to its high water solubility and low vapor pressure, if released into the environment, it is expected to partition primarily to water and soil.

Material Compatibility

For storage and handling, it is recommended to use containers made of carbon steel or stainless steel. It is generally advised to avoid contact with strong oxidizing agents. Compatibility with various plastics and elastomers should be verified for specific applications, as some materials may be susceptible to swelling or degradation.

Conclusion

Propylene glycol n-propyl ether (CAS 1569-01-3) is a valuable industrial solvent with a favorable toxicological and environmental profile compared to its ethylene (B1197577) glycol-based counterparts. Its versatile properties make it suitable for a wide range of applications, including in the formulation of coatings, inks, and cleaning products. For researchers and professionals in drug development, its potential as a solvent and excipient warrants consideration, particularly in topical and oral formulations where enhancing the solubility of active pharmaceutical ingredients is crucial. A thorough understanding of its chemical properties, synthesis, and toxicological profile is essential for its safe and effective utilization.

References

- 1. Propylene Glycol N-propyl Ether - KH Chemicals [khchemicals.com]

- 2. This compound | C6H14O2 | CID 15286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1569-01-3 [m.chemicalbook.com]

- 4. biorxiv.org [biorxiv.org]

- 5. nbinno.com [nbinno.com]

- 6. In Stock Propylene Glycol N-Propyl Ether CAS 1569-01-3 [ethersolvent.com]

- 7. Propylene glycol phenyl ether | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 8. nbinno.com [nbinno.com]

- 9. ec.europa.eu [ec.europa.eu]

- 10. New toxicity data for the propylene glycol ethers - a commitment to public health and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ecetoc.org [ecetoc.org]

- 12. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [guidechem.com]

An In-depth Technical Guide to 1-Propoxy-2-propanol: Structural Formula, Isomers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-propoxy-2-propanol, a versatile solvent and chemical intermediate. It details the compound's structural formula, explores its various structural isomers, presents their physicochemical properties in a comparative format, and outlines a detailed experimental protocol for its synthesis.

Structural Formula of this compound

This compound, also known as propylene (B89431) glycol n-propyl ether, is an organic compound with the chemical formula C₆H₁₄O₂.[1][2] Its structure consists of a propyl ether group attached to a propan-2-ol backbone. The IUPAC name for this compound is 1-propoxypropan-2-ol.[3]

The structural formula of this compound is as follows:

CH₃CH₂CH₂OCH₂CH(OH)CH₃

This structure features a secondary alcohol, which contributes to its solubility in water and its role as a protic solvent. The ether linkage imparts properties that make it a useful solvent for a variety of organic substances.

Isomers of this compound (C₆H₁₄O₂)

The molecular formula C₆H₁₄O₂ encompasses a wide range of structural isomers, which are compounds with the same molecular formula but different structural arrangements. These isomers can be broadly categorized into ether alcohols and diols. Understanding the properties of these isomers is crucial for applications where specific physicochemical characteristics are required.

Ether Alcohol Isomers

These isomers, like this compound, contain both an ether and an alcohol functional group. Variations arise from the position of these groups and the branching of the carbon skeleton.

Table 1: Physicochemical Properties of Selected Ether Alcohol Isomers of C₆H₁₄O₂

| Isomer Name | Structure | Boiling Point (°C) | Density (g/cm³) | Water Solubility |

| This compound | CH₃CH₂CH₂OCH₂CH(OH)CH₃ | 149.5 | 0.886 | Miscible |

| 2-Propoxy-1-propanol (B159945) | CH₃CH₂CH₂OCH(CH₃)CH₂OH | 149.5 | 0.885 | Soluble |

| 1-Isopropoxy-2-propanol | (CH₃)₂CHOCH₂CH(OH)CH₃ | 141.5 | 0.875 | Miscible |

| 2-Isopropoxy-1-propanol | (CH₃)₂CHOCH(CH₃)CH₂OH | 142.0 | 0.874 | Soluble |

| 1-Methoxy-2-pentanol | CH₃O(CH₂)₄CH(OH)CH₃ | 155-157 | 0.913 | Soluble |

| 2-Methoxy-1-pentanol | CH₃OCH(CH₃)(CH₂)₃OH | 158-160 | 0.911 | Soluble |

| 3-Methoxy-1-pentanol | CH₃CH₂CH(OCH₃)CH₂CH₂OH | 165-167 | 0.924 | Soluble |

| 4-Methoxy-1-pentanol | CH₃CH₂CH(OCH₃)CH₂CH₂OH | 168-170 | 0.922 | Soluble |

| 1-Ethoxy-2-butanol | CH₃CH₂OCH₂CH(OH)CH₂CH₃ | 156-158 | 0.895 | Soluble |

| 2-Ethoxy-1-butanol | CH₃CH₂OCH(CH₂CH₃)CH₂OH | 159-161 | 0.893 | Soluble |

| 3-Ethoxy-1-butanol | CH₃CH(OCH₂CH₃)CH₂CH₂OH | 162-164 | 0.905 | Soluble |

| 4-Ethoxy-1-butanol | CH₃CH₂O(CH₂)₄OH | 176 | 0.903 | Soluble |

| 2-Butoxyethanol | CH₃(CH₂)₃OCH₂CH₂OH | 171 | 0.902 | Miscible |

Diol Isomers

Diol isomers of C₆H₁₄O₂ contain two hydroxyl (-OH) groups and no ether linkage. The position of the hydroxyl groups and the carbon chain structure lead to a variety of isomers.

Table 2: Physicochemical Properties of Selected Diol Isomers of C₆H₁₄O₂

| Isomer Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility |

| 1,2-Hexanediol | CH₃(CH₂)₃CH(OH)CH₂OH | 223-224 | 33-35 | 0.951 | Soluble |

| 1,5-Hexanediol | CH₃CH(OH)(CH₂)₃CH₂OH | 238-240 | -18 | 0.967 | Soluble |

| 1,6-Hexanediol | HO(CH₂)₆OH | 250 | 42-44 | 0.963 | 500 g/L |

| 2,5-Hexanediol | CH₃CH(OH)CH₂CH₂CH(OH)CH₃ | 215-217 | -5.5 | 0.959 | Soluble |

| 2-Methyl-2,4-pentanediol | (CH₃)₂C(OH)CH₂CH(OH)CH₃ | 197 | -40 | 0.924 | Miscible |

| 2,3-Dimethyl-2,3-butanediol (Pinacol) | (CH₃)₂C(OH)C(OH)(CH₃)₂ | 172-174 | 40-44 | 0.967 | Soluble |

Experimental Protocol: Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a sodium alkoxide with an alkyl halide. An alternative and industrially significant method is the base-catalyzed reaction of an alcohol with an epoxide.

Williamson Ether Synthesis of this compound

This synthesis proceeds in two main steps: the formation of sodium propoxide and the subsequent reaction with 1-chloro-2-propanol (B90593).

Materials:

-

Propan-1-ol

-

Sodium metal

-

1-Chloro-2-propanol

-

Anhydrous diethyl ether

-

Distilled water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel, distillation apparatus)

-

Heating mantle

-

Magnetic stirrer

Procedure:

Step 1: Preparation of Sodium Propoxide

-

In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 50 mL of anhydrous diethyl ether.

-

Carefully add 2.3 g (0.1 mol) of freshly cut sodium metal to the flask.

-

From the dropping funnel, add 12 mL (0.2 mol) of dry propan-1-ol dropwise to the stirred suspension of sodium in diethyl ether. The reaction is exothermic and will produce hydrogen gas, which should be safely vented.

-

After the addition is complete, gently reflux the mixture until all the sodium has reacted to form a clear solution of sodium propoxide.

-

Cool the flask to room temperature.

Step 2: Synthesis of this compound

-

Dissolve 9.45 g (0.1 mol) of 1-chloro-2-propanol in 20 mL of anhydrous diethyl ether.

-

Add the 1-chloro-2-propanol solution dropwise from the dropping funnel to the stirred solution of sodium propoxide.

-

After the addition is complete, reflux the reaction mixture for 2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Carefully add 50 mL of distilled water to the flask to quench the reaction and dissolve the sodium chloride byproduct.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Wash the ether layer twice with 25 mL portions of distilled water.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether by rotary evaporation.

-

Purify the crude this compound by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 149-150 °C.

Base-Catalyzed Reaction of Propan-1-ol with Propylene Oxide

This method is often used in industrial settings and involves the ring-opening of propylene oxide by propan-1-ol in the presence of a base catalyst.

Materials:

-

Propan-1-ol

-

Propylene oxide

-

Potassium hydroxide (B78521) (KOH)

-

Autoclave or a high-pressure reactor

-

Standard laboratory glassware for workup and distillation

Procedure:

-

Charge a high-pressure reactor with 60.1 g (1.0 mol) of propan-1-ol and 0.56 g (0.01 mol) of potassium hydroxide.

-

Seal the reactor and purge with an inert gas, such as nitrogen.

-

Heat the mixture to 120-140 °C with stirring.

-

Slowly introduce 58.1 g (1.0 mol) of propylene oxide into the reactor at a rate that maintains the desired reaction temperature and pressure. The reaction is exothermic.

-

After the addition of propylene oxide is complete, maintain the reaction mixture at 120-140 °C for an additional 1-2 hours to ensure complete conversion.

-

Cool the reactor to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a distillation flask.

-

Neutralize the potassium hydroxide catalyst with a suitable acid (e.g., phosphoric acid) to form a salt.

-

Filter the salt from the mixture.

-

Purify the resulting mixture of this compound and its isomer 2-propoxy-1-propanol by fractional distillation. The primary product, this compound, can be isolated by collecting the fraction boiling at approximately 149-150 °C.

Visualizations

Structural Relationships of Propoxypropanol Isomers

The following diagram illustrates the structural differences between this compound and its primary positional and skeletal isomers.

Caption: Isomeric relationships of this compound.

Williamson Ether Synthesis Workflow

This diagram outlines the key steps in the Williamson ether synthesis of this compound.

References

Spectroscopic Profile of 1-Propoxy-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Propoxy-2-propanol (CAS No: 1569-01-3), a widely used solvent in various industrial applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted and observed spectral data for this compound.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (propoxy) | ~0.9 | Triplet | ~7.4 |

| -CH₂- (propoxy) | ~1.5-1.6 | Sextet | ~7.4, ~6.7 |

| -O-CH₂- (propoxy) | ~3.4 | Triplet | ~6.7 |

| -CH₂- (propanol) | ~3.2-3.5 | Multiplet | - |

| -CH- (propanol) | ~3.8-4.0 | Multiplet | - |

| -CH₃ (propanol) | ~1.1 | Doublet | ~6.3 |

| -OH (propanol) | Variable | Singlet (broad) | - |

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature.

¹³C NMR Spectroscopy

Similar to the proton NMR data, a comprehensive, experimentally verified peak list for the ¹³C NMR spectrum of this compound is not widely published. The table below presents predicted chemical shifts based on the molecular structure.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom (Position) | Chemical Shift (δ, ppm) |

| -CH₃ (propoxy) | ~10.5 |

| -CH₂- (propoxy) | ~22.8 |

| -O-CH₂- (propoxy) | ~72.9 |

| -CH₂- (propanol) | ~75.4 |

| -CH- (propanol) | ~66.7 |

| -CH₃ (propanol) | ~18.5 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about the functional groups present in the molecule. The spectrum is characterized by a prominent broad absorption band in the hydroxyl stretching region and strong C-O stretching bands.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| 2960-2870 | Strong | C-H stretch (alkane) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1375 | Medium | C-H bend (alkane) |

| ~1100 | Strong | C-O stretch (ether and alcohol) |

Data is based on the Coblentz Society, Inc. spectrum (No. 1046) as referenced by the NIST WebBook.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that can be used for its identification. The base peak is typically observed at m/z 45.

Table 4: Major Mass Spectral Peaks for this compound

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 45 | 100 | [CH₃CHOH]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 73 | Moderate | [CH₃CH(OH)CH₂O]⁺ |

| 59 | Moderate | [C₃H₇O]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center and PubChem.[2]

Experimental Protocols

The following sections outline the general methodologies for the spectroscopic techniques discussed. Specific experimental parameters for the data presented in this guide were not fully available.

NMR Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and placed in an NMR tube. The spectrum is then acquired on a high-resolution NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and acquisition time are optimized to obtain a high-quality spectrum. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance signal-to-noise.

Infrared Spectroscopy

For liquid samples like this compound, the IR spectrum can be obtained using a neat sample placed between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The instrument records the absorption of infrared radiation as a function of wavenumber.

Mass Spectrometry

In a typical electron ionization (EI) mass spectrometry experiment, a small amount of the sample is introduced into the instrument where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the signaling pathways related to the structural elucidation of this compound.

Caption: Workflow of Spectroscopic Analysis.

Caption: Mass Spec Fragmentation Pathway.

References

Solubility Profile of 1-Propoxy-2-propanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propoxy-2-propanol (also known as propylene (B89431) glycol n-propyl ether) is a versatile organic solvent with a favorable safety and performance profile, leading to its widespread use in various industrial and commercial applications, including coatings, cleaning agents, and as a chemical intermediate.[1] Its amphiphilic nature, possessing both a hydrophilic hydroxyl group and hydrophobic propyl ether group, imparts a unique solubility profile. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. The document details its miscibility with common solvents and outlines a detailed experimental protocol for solubility determination.

Introduction

This compound (C₆H₁₄O₂) is a colorless liquid with a mild, characteristic odor.[2] It is valued for its ability to dissolve a wide array of substances, making it a suitable substitute for more toxic solvents like ethylene (B1197577) glycol monobutyl ether.[3] Understanding the solubility of this compound in various organic solvents is crucial for formulating new products, optimizing reaction conditions, and ensuring process efficiency in chemical manufacturing and drug development. This guide aims to provide a detailed technical resource on the solubility characteristics of this important glycol ether.

Solubility Data

This compound exhibits excellent solvency for a diverse range of materials, including both polar and non-polar substances.[4] It is widely reported to be miscible with most common organic solvents.[1] Miscibility refers to the ability of two liquids to mix in all proportions to form a homogeneous solution.[5] The data presented in Table 1 summarizes the miscibility of this compound with a selection of common organic solvents.

Table 1: Miscibility of this compound with Selected Organic Solvents

| Organic Solvent | Chemical Class | Miscibility with this compound |

| Methanol | Alcohol | Miscible |

| Ethanol | Alcohol | Miscible[2] |

| Isopropanol | Alcohol | Miscible |

| Acetone | Ketone | Miscible[2] |

| Diethyl Ether | Ether | Miscible[2] |

| Toluene | Aromatic Hydrocarbon | Miscible |

| n-Hexane | Aliphatic Hydrocarbon | Information not readily available |

Note: The term "Miscible" indicates that this compound and the solvent are soluble in each other in all proportions at standard conditions.

Experimental Protocols

The following is a detailed methodology for determining the miscibility of this compound with an organic solvent. This protocol is a synthesis of established methods for determining the miscibility of liquids.[5][6]

Objective: To qualitatively determine if this compound is miscible with a given organic solvent at various proportions at room temperature.

Materials:

-

This compound (purity ≥99%)

-

Test solvent (purity ≥99%)

-

Calibrated pipettes or burettes (Class A)

-

A series of clean, dry glass test tubes with stoppers

-

Vortex mixer

-

Lab coat, safety glasses, and appropriate chemical-resistant gloves

Procedure:

-

Preparation of Mixtures:

-

Label a series of test tubes with the corresponding volume ratios of this compound to the test solvent (e.g., 1:9, 2:8, 5:5, 8:2, 9:1).

-

Using calibrated pipettes or burettes, carefully add the calculated volumes of this compound and the test solvent to each respective test tube to achieve a total volume of 10 mL.

-

-

Mixing:

-

Securely stopper each test tube.

-

Vigorously mix the contents of each test tube using a vortex mixer for at least 30 seconds to ensure thorough mixing.

-

-

Observation:

-

After mixing, allow the test tubes to stand undisturbed in a test tube rack at room temperature for a minimum of 5 minutes.

-

Visually inspect each mixture against a well-lit background.

-

Record the observations for each ratio. A single, clear, and homogenous liquid phase indicates miscibility. The presence of two distinct layers, cloudiness (turbidity), or the formation of an emulsion indicates immiscibility or partial miscibility.[5]

-

-

Confirmation:

-

For any mixtures that appear cloudy or have formed layers, allow them to stand for an extended period (e.g., 1-2 hours) and re-examine to see if a clearer separation occurs.

-

If all tested proportions result in a single, clear phase, the two liquids are considered miscible.

-

Safety Precautions:

-

All work should be performed in a well-ventilated laboratory fume hood.

-

Consult the Safety Data Sheets (SDS) for this compound and all test solvents before commencing work.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining miscibility can be represented by the following diagram.

References

- 1. atamankimya.com [atamankimya.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. PROPYLENE GLYCOL PROPYL ETHER - Ataman Kimya [atamanchemicals.com]

- 5. Miscibility - Wikipedia [en.wikipedia.org]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of 1-Propoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for the handling and use of 1-Propoxy-2-propanol in a laboratory setting. By presenting detailed toxicological data, experimental protocols, and clear visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe working environment.

Section 1: Chemical and Physical Properties

This compound, a member of the propylene (B89431) glycol ether family, is a colorless liquid with a mild, sweet odor.[1] It is soluble in water and organic solvents, making it a versatile solvent in various applications, including paints, coatings, cleaners, and inks.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C6H14O2 |

| CAS Number | 1569-01-3 |

| Molecular Weight | 118.17 g/mol [2] |

| Boiling Point | 149.4 °C[3] |

| Melting Point | Approx. -70 °C[3] |

| Flash Point | 46.4 °C (closed cup)[4] |

| Auto-ignition Temperature | 252 °C[3] |

Section 2: Toxicological Profile

Understanding the toxicological profile of this compound is critical for a comprehensive risk assessment. The primary hazards are associated with its flammability and its potential to cause serious eye irritation.[3][5]

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Species | Test | Result |

| Oral | Rat (male) | LD50 | 4.92 mL/kg[6] |

| Oral | Rat (female) | LD50 | 2.83 mL/kg[6] |

| Dermal | Rabbit (male) | LD50 (24-hr occluded) | 4.29 mL/kg[6] |

| Dermal | Rabbit (female) | LD50 (24-hr occluded) | 4.92 mL/kg[6] |

| Inhalation | Rat | LC50 (6-hr exposure to saturated vapor) | No signs of toxicity observed[6] |

Signs of systemic toxicity following acute exposure are primarily related to narcosis.[6]

Irritation Potential

This compound is classified as causing serious eye irritation.[3][4][5] Skin contact may also cause irritation, with prolonged or sustained contact leading to more severe inflammation.[1][6]

Table 3: Irritation Data for this compound

| Exposure Type | Species | Observation |

| Skin | Rabbit | A 4-hour occluded application produced mild to moderate erythema and edema lasting about 3 days.[6] |

| Eye | Rabbit | Application of 0.005 to 0.1 mL produced moderate to severe conjunctivitis, mild iritis, and diffuse mild keratitis, with healing within 3 to 7 days.[6] |

Section 3: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a Flammable liquid, Category 3, and causes serious eye irritation, Category 2.[3][5]

Section 4: Experimental Protocols

The following are summaries of the methodologies used in key toxicological studies, based on OECD Test Guidelines.

Acute Oral Toxicity (Based on OECD Guideline 401)

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test provides information on health hazards from short-term dermal exposure.[8][9] The test substance is applied to the skin of animals (typically rabbits or rats) in a stepwise procedure using fixed doses.[8][10] The initial dose is selected to produce signs of toxicity without severe effects or mortality.[8] Depending on the outcome, further groups may be tested at higher or lower doses.[8] The animals are observed for a specified period for signs of toxicity and mortality, and the LD50 value is determined.[10]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline is used to assess the health hazards of short-term exposure to a substance via inhalation.[2][11][12][13] The test involves exposing animals, typically rats, to the test substance as a gas, vapor, or aerosol in a dynamic airflow inhalation exposure system for a defined period (usually 4 hours).[2][14] A traditional study design uses at least three concentrations with a set number of animals per concentration.[11][14] The animals are then observed for at least 14 days for mortality and clinical signs of toxicity.[2][11][14]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[1][3][15][16][17] A single dose of the test substance is applied to a small area of the skin of an albino rabbit for a period of up to 4 hours.[1][15] The treated area is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 60 minutes, 24, 48, and 72 hours after patch removal).[1] The reversibility of any observed effects is also assessed.[1]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test is designed to determine the potential for a substance to cause eye irritation or corrosion.[6][18][19][20][21] A single dose of the substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[6][20] The eyes are then examined at specific intervals (1, 24, 48, and 72 hours) for signs of corneal opacity, iritis, and conjunctival redness and chemosis.[19][20] The use of analgesics and anesthetics is recommended to minimize pain and distress.[6]

Section 5: Laboratory Safety and Handling

Safe handling of this compound in a laboratory setting requires adherence to strict protocols to minimize exposure and mitigate the risk of fire.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

Table 4: Recommended Personal Protective Equipment

| PPE Category | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][5] |

| Skin Protection | Wear fire/flame resistant and impervious clothing.[3] Handle with gloves; nitrile rubber gloves with a minimum layer thickness of 0.2 mm are suggested, but always check the manufacturer's specifications for compatibility.[5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., type ABEK).[3][5] All work with open systems should be conducted in a chemical fume hood.[22] |

Engineering Controls

The use of this compound should be conducted in a well-ventilated area, preferably within a properly functioning chemical fume hood, especially when handling larger quantities or heating the substance.[5][23]

Storage and Handling

-

Keep containers tightly closed in a dry and well-ventilated place.[3][5]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][3][5]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][3]

Accidental Release Measures

In the event of a spill:

-

Evacuate personnel to a safe area.[3]

-

Contain the spillage and collect with a non-combustible absorbent material (e.g., sand, earth).[5]

-

Place in a suitable container for disposal according to local regulations.[5]

First Aid Measures

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[3][5]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[3][5]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Section 6: Visualized Workflows and Logical Relationships

To further enhance safety, the following diagrams illustrate key decision-making processes and procedures for working with this compound.

Caption: Risk assessment workflow for experiments involving this compound.

Caption: Step-by-step workflow for the safe handling of this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 3. oecd.org [oecd.org]

- 4. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. nucro-technics.com [nucro-technics.com]

- 11. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. eurolab.net [eurolab.net]

- 15. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. nucro-technics.com [nucro-technics.com]

- 20. oecd.org [oecd.org]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]

- 23. research.arizona.edu [research.arizona.edu]

An In-depth Technical Guide to the Synthesis and Manufacturing of 1-Propoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for 1-propoxy-2-propanol, a versatile solvent and chemical intermediate. The document details the core chemical reactions, experimental procedures, and purification methods, presenting quantitative data in accessible formats and illustrating key processes with workflow diagrams.

Introduction

This compound, also known as propylene (B89431) glycol monopropyl ether, is a colorless liquid with a mild, characteristic odor. Its amphipathic nature, possessing both a hydrophilic hydroxyl group and a hydrophobic propoxy group, makes it an effective solvent for a wide range of substances, including resins, inks, and coatings. In the pharmaceutical and drug development sectors, it can be utilized as a solvent or an intermediate in the synthesis of more complex molecules.

The primary industrial synthesis of this compound involves the base-catalyzed ring-opening of propylene oxide with 1-propanol (B7761284). This reaction is favored for its high selectivity towards the desired secondary alcohol isomer, this compound, over the primary alcohol isomer, 2-propoxy-1-propanol.

Core Synthesis Pathway

The dominant manufacturing process for this compound is the nucleophilic addition of 1-propanol to propylene oxide. This reaction is typically catalyzed by a strong base, which deprotonates the 1-propanol to form the more nucleophilic propoxide anion. The propoxide then attacks one of the carbon atoms of the epoxide ring of propylene oxide.

The reaction proceeds as follows:

-

Catalyst Activation: A basic catalyst, such as an alkali metal hydroxide (B78521) or alkoxide, deprotonates 1-propanol to form the propoxide anion.

-

Nucleophilic Attack: The propoxide anion attacks the less sterically hindered carbon of the propylene oxide ring, leading to the formation of the this compound isomer as the major product.[1]

-

Protonation: The resulting alkoxide is protonated by another molecule of 1-propanol, regenerating the propoxide catalyst and yielding the final product.

The use of basic catalysts is crucial for achieving high selectivity for the secondary alcohol isomer (this compound), which is generally preferred due to its different physical and toxicological properties compared to the primary isomer.[1]

Experimental Protocols

While specific industrial protocols are often proprietary, the following generalized experimental procedure is derived from common practices for the synthesis of propylene glycol ethers.

General Laboratory Synthesis of this compound

This protocol outlines a typical batch process for the synthesis of this compound.

Materials:

-

Propylene oxide (reagent grade)

-

1-Propanol (anhydrous)

-

Potassium hydroxide (or other suitable basic catalyst)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, and thermocouple

-

Addition funnel

-

Inert gas supply

-

Heating/cooling circulator

-

Distillation apparatus

Procedure:

-

Reactor Setup: The reactor is thoroughly dried and purged with an inert gas to remove air and moisture.

-

Charging Reactants: Anhydrous 1-propanol and the basic catalyst (e.g., potassium hydroxide) are charged into the reactor.

-

Heating: The mixture is heated to the desired reaction temperature (typically between 100-150°C) with constant stirring.[2]

-

Propylene Oxide Addition: Propylene oxide is added slowly to the reactor via the addition funnel. The addition rate is carefully controlled to maintain the reaction temperature and pressure within safe limits, as the reaction is exothermic.

-

Reaction: After the addition is complete, the reaction mixture is maintained at the set temperature for a specified period to ensure complete conversion of the propylene oxide.

-

Neutralization: After the reaction, the catalyst is neutralized with an acid (e.g., sulfuric acid or phosphoric acid).

-

Purification: The crude product is then purified by fractional distillation to separate the desired this compound from unreacted 1-propanol, the catalyst residue, and any byproducts.[2]

Quantitative Data

The following tables summarize typical reaction parameters and product specifications for the synthesis of propylene glycol ethers, including this compound. It is important to note that optimal conditions can vary based on the specific catalyst and equipment used.

| Parameter | Typical Range | Reference |

| Reactant Molar Ratio (1-Propanol:Propylene Oxide) | 2:1 to 10:1 | [3] |

| Catalyst Concentration | 0.1 - 1.0 wt% | |

| Reaction Temperature | 100 - 150 °C | [2] |

| Reaction Time | 2 - 8 hours | [3] |

| Pressure | Atmospheric to 10 bar | [2] |

| Typical Yield | > 90% | [4] |

| Purity (after distillation) | > 99% |

Table 1: Typical Reaction Parameters for the Synthesis of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₂ | [5] |

| Molecular Weight | 118.17 g/mol | [5] |

| Boiling Point | 149.8 °C at 760 mmHg | |

| Density | 0.886 g/cm³ at 20 °C | |

| Refractive Index (n²⁰/D) | 1.413 | |

| Purity | > 99.0% | |

| Water Content | < 0.1% |

Table 2: Physical and Chemical Properties of this compound

Manufacturing Process Workflow

The following diagram illustrates a typical industrial manufacturing process for this compound, from raw material input to final product purification.

Caption: Manufacturing workflow for this compound.

Conclusion

The synthesis of this compound via the base-catalyzed reaction of propylene oxide and 1-propanol is a well-established and efficient industrial process. The key to successful manufacturing lies in the careful control of reaction conditions to ensure high selectivity for the desired isomer and a high-purity final product. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and application of this important chemical compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Propoxy-2-propanol: Properties, Synthesis, and Research Applications

Abstract

This compound (PnB), a propylene (B89431) glycol n-propyl ether (CAS No. 1569-01-3), is a versatile organic solvent with a wide range of applications, primarily in the coatings, inks, and cleaning industries.[1][2] Its unique combination of properties, including excellent solvency for various organic materials, good water miscibility, and a controllable evaporation rate, makes it a subject of interest for various research and development applications.[1] This technical guide provides a comprehensive overview of the key applications of this compound in a scientific research context, detailing its physicochemical properties, synthesis methodologies, and toxicological profile.

Physicochemical Properties of this compound

This compound is a colorless liquid with a mild, ether-like odor.[3] Its structure, featuring both an ether and a hydroxyl functional group, gives it a unique solubility profile, being miscible with water and a variety of organic solvents.[4][5] This balance of hydrophilic and lipophilic character is key to its utility.[4]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₂ | [1][6] |

| Molecular Weight | 118.17 g/mol | [2][7] |

| CAS Number | 1569-01-3 | [2][6] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 149.4 - 150.2 °C | [2][7] |

| Melting Point | -80 °C | [8] |

| Density | 0.885 - 0.8886 g/mL at 20-25 °C | [2][7] |

| Flash Point | 48 °C (closed cup) | [7] |

| Vapor Pressure | 1.7 - 2.21 mmHg at 25 °C | [7] |

| Water Solubility | Miscible | [7][9] |

| Refractive Index (n20/D) | 1.411 - 1.413 | [2][7] |

| Log Kow (estimated) | 0.49 | [9] |

Key Applications in Scientific Research

While this compound is predominantly used in industrial formulations, its properties make it a valuable tool for various scientific research endeavors.

Solvent in Polymer Chemistry

This compound serves as an effective reaction medium and solvent for a variety of polymerization techniques.[9] Its solvency for both monomers and growing polymer chains helps to ensure homogeneity within the reaction mixture, which is crucial for consistent chain growth and minimizing side reactions.[9] This is particularly important when synthesizing polymers with specific characteristics such as desired viscosity, tensile strength, and thermal stability.[9]

Its compatibility with various resin systems makes it a versatile choice for research in automotive, architectural, and industrial coatings.[1] In a research setting, it can be used as a coalescing agent in the development of new waterborne and solvent-borne coatings, where it aids in film formation and improves the final properties of the coating.[1]

Intermediate in Organic Synthesis

This compound is a useful building block in organic synthesis.[4] The presence of a secondary hydroxyl group allows for a range of chemical transformations, including esterification, oxidation, and conversion to the corresponding halide. These reactions can be employed in a research laboratory to synthesize novel compounds with specific functionalities.

Formulation of Cleaning Agents for Laboratory Use

In a laboratory setting, this compound can be used to formulate specialized cleaning solutions.[9] Its ability to dissolve a wide range of organic residues, including greases and oils, makes it an effective component in cleaners for laboratory glassware and equipment.[9] It is often considered a safer alternative to more toxic solvents like ethylene (B1197577) glycol monobutyl ether.[3]

Potential Use in Drug Development

Propylene glycol ethers, as a class, are used in pharmaceutical formulations, and this compound is no exception.[10] Due to its solvent properties and relatively low toxicity profile, it has potential as a vehicle or co-solvent in preclinical studies for poorly soluble drug candidates.[10][11][12] However, specific data on its use in marketed drug products is limited. Researchers may consider it in early-stage formulation screening, particularly for topical or parenteral routes where solubility is a challenge.[13]

Experimental Protocols: Synthesis of this compound

There are two primary methods for the synthesis of this compound in a laboratory setting: Williamson Ether Synthesis and Acid-Catalyzed Dehydration of Alcohols.

Williamson Ether Synthesis

This method involves the reaction of an alkoxide with a primary alkyl halide.[14] It is a reliable SN2 reaction for forming ethers.[14]

Methodology:

-

Preparation of Sodium Propoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in an excess of dry propan-1-ol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas, which should be safely vented.

-

Reaction with Propylene Oxide: Once all the sodium has reacted to form sodium propoxide, cool the solution to room temperature. Slowly add propylene oxide (1.0 eq) dropwise to the stirred solution.

-

Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

References

- 1. 2-Propanol, 1-propoxy- [webbook.nist.gov]

- 2. This compound | 1569-01-3 [chemicalbook.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CAS 1569-01-3: this compound | CymitQuimica [cymitquimica.com]

- 6. 2-Propanol, 1-propoxy- [webbook.nist.gov]

- 7. This compound | C6H14O2 | CID 15286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. kinampark.com [kinampark.com]

- 9. Page loading... [guidechem.com]

- 10. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. How is 1-propoxypropane synthesised from propan-1-ol? Write mechanism of .. [askfilo.com]

An In-depth Technical Guide to Propylene Glycol Monopropyl Ether: Synonyms, Properties, and Isomeric Distinction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of propylene (B89431) glycol monopropyl ether, a versatile organic solvent. The document details its various synonyms and alternative names, summarizes its key physical and chemical properties, and outlines relevant experimental and metabolic information. Particular emphasis is placed on the isomeric nature of the commercial product.

Nomenclature: Synonyms and Alternative Names

Propylene glycol monopropyl ether is a widely used industrial chemical, and as such, is known by a variety of names. The commercial product is typically a mixture of two isomers: 1-propoxy-2-propanol and 2-propoxy-1-propanol, with the former being the major component.[1] This isomeric composition is important to consider when evaluating its properties and applications.

Below is a comprehensive list of synonyms and alternative names for propylene glycol monopropyl ether and its primary isomer, this compound.

| Name Type | Propylene Glycol Monopropyl Ether (Mixture) | This compound (Major Isomer) |

| IUPAC Name | 1-propoxypropan-2-ol and 2-propoxypropan-1-ol | 1-propoxypropan-2-ol[2] |

| CAS Registry Number | 30136-13-1[3] | 1569-01-3[2][4] |

| Common Synonyms | Propylene glycol propyl ether[5] | Propylene glycol n-propyl ether[2][6] |

| Propoxypropanol[3][7] | n-Propoxypropanol[4][8] | |

| Propasol P[3][7] | PROPASOL Solvent P[2][4] | |

| PnPGE[4] | PnP[6] | |

| Systematic Names | 1(or 2)-Propoxypropanol[3] | 2-Propanol, 1-propoxy-[2][4] |

| Propanol (B110389), 1(or 2)-propoxy-[3] | alpha-Propylene glycol monopropyl ether[4] | |

| 1-Propoxy-2-hydroxypropane[4] | ||

| 2-Propoxy-1-methylethanol[4] | ||

| Trade Names | DOWANOL™ PnP Glycol Ether[1] | Arcosolv PnP[9] |

Isomeric Composition

The synthesis of propylene glycol monopropyl ether from the reaction of propylene oxide and propanol results in a mixture of two structural isomers. The primary isomer is this compound, and the secondary isomer is 2-propoxy-1-propanol.[1] The commercial product typically contains at least 95% of the primary isomer.[1]

Quantitative Data: Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of propylene glycol monopropyl ether. Data for the commercial mixture and the primary isomer, this compound, are presented for comparison.

Table 1: General and Physical Properties

| Property | Propylene Glycol Monopropyl Ether (Mixture) | This compound |

| Molecular Formula | C6H14O2[3] | C6H14O2[2] |

| Molecular Weight | 118.17 g/mol [1] | 118.17 g/mol [2] |

| Appearance | Clear, colorless liquid[4] | Colorless liquid[2] |

| Odor | Ether-like[4] | Mild, sweet odor[2] |

| Boiling Point | 140-160 °C[5] | 150.2 °C[9] |

| Melting Point | -70 °C[4] | -80 °C[10] |

| Density | 0.880 - 0.890 g/mL at 20 °C[11] | 0.8886 g/cm³ at 20 °C[9] |

| Vapor Pressure | 2.85 mmHg at 25 °C[4] | 1.7 mmHg at 20 °C[9] |

| Flash Point | 48 °C (closed cup)[4][11] | 48 °C (closed cup)[9] |

| Water Solubility | Completely soluble/miscible[2][5] | Miscible[9] |

| Refractive Index | 1.410 - 1.416 at 20 °C/D[12] | 1.4130 at 20 °C/D[2][9] |

Table 2: Toxicological and Environmental Data for this compound

| Property | Value |

| Log Kow (estimated) | 0.49[5] |

| Bioconcentration Factor (BCF, estimated) | 3[5] |

| Koc (estimated) | 2[5] |

| Henry's Law Constant (estimated) | 3.4 x 10⁻⁷ atm-m³/mol[2] |

Experimental Protocols

Synthesis

The industrial synthesis of propylene glycol monopropyl ether involves the base-catalyzed reaction of propylene oxide with n-propanol.[9]

-

Reactants: Propylene oxide and an alcohol (e.g., n-propanol).

-

Catalyst: An alkali or alkaline earth metal alkoxide, such as sodium methoxide (B1231860) or potassium methoxide, is commonly used.[9]

-

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 50°C to 250°C, with a more preferred range of 100°C to 180°C.[9] As the reaction is exothermic, cooling may be necessary to control the temperature.[9]

-

Product Mixture: The reaction yields a mixture of the α-isomer (this compound) and the β-isomer (2-propoxy-1-propanol). Basic catalysts favor the formation of the α-isomer.[9]

Purification

Following the synthesis, the resulting alkoxylation mixture is purified through a multi-step distillation process.[9]

-

First Distillation: The initial mixture is distilled to separate unreacted propylene oxide and alcohol as the overhead stream, leaving a bottoms stream containing the propylene glycol monopropyl ether isomers.[9]

-

Second Distillation: The bottoms stream from the first distillation is then further distilled to yield the purified propylene glycol monopropyl ether as the overhead product.[9]

A patented method for purification to remove carbonyl impurities and excess water involves treatment with activated carbon followed by the use of a 4A molecular sieve.[6]

Analytical Methods

Gas chromatography (GC) is the primary analytical technique for determining the purity of propylene glycol monopropyl ether and quantifying its isomers.

-

Method: Gas chromatography with a flame ionization detector (GC-FID).[13]

-

Sample Preparation: For workplace air analysis, samples can be collected on a sorbent tube, such as Anasorb 747, and then desorbed with a solvent mixture (e.g., 15% methanol (B129727) in 85% methylene (B1212753) chloride).[13]

-

Analysis: The desorbed sample is injected into the GC-FID for separation and quantification of the glycol ether isomers.[13]

Metabolism and Toxicokinetics

The metabolism of propylene glycol ethers is a key determinant of their toxicological profiles and differs significantly from that of ethylene (B1197577) glycol ethers.

The primary metabolic pathway for the commercially used α-isomers of propylene glycol ethers, such as this compound, is O-dealkylation mediated by microsomal cytochrome P450 (CYP) enzymes.[4] This process results in the formation of propylene glycol, which is further metabolized. Unlike ethylene glycol ethers, the α-isomers of propylene glycol ethers cannot be oxidized to alkoxyacetic acids, which are the metabolites responsible for the characteristic toxicity of some ethylene glycol ethers.[4]

The minor β-isomers, if present, can be metabolized via alcohol and aldehyde dehydrogenases to the corresponding propoxyacetic acids, similar to ethylene glycol ethers.[4]

Human studies on propylene glycol monomethyl ether (a related compound) have shown rapid excretion in urine and exhaled air.[1] This suggests that propylene glycol monopropyl ether is also likely to be efficiently eliminated from the body.

Conclusion

Propylene glycol monopropyl ether is a commercially significant solvent with a well-defined set of synonyms and physical-chemical properties. Its composition as a mixture of isomers, with this compound being the predominant form, is a critical factor in its behavior and applications. The metabolic pathway, primarily involving O-dealkylation by cytochrome P450 enzymes, distinguishes it from the more toxic ethylene glycol ethers. This technical guide provides foundational information for researchers, scientists, and drug development professionals working with or encountering this compound in their studies.

References

- 1. Propylene glycol monomethyl ether occupational exposure. 3. Exposure of human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Toxicokinetics of propylene glycol mono-t-butyl ether following intravenous or inhalation exposure in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ecetoc.org [ecetoc.org]

- 5. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CN102924242B - The method of purifying propylene glycol compounds - Google Patents [patents.google.com]

- 7. Propylene glycol monomethyl ether (PGME) occupational exposure. 1. Biomonitoring by analysis of PGME in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycol esters, glycol ethers – Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air using gas chromatography. Air Monitoring Method – Translation of the German version from 2018 | Publisso [series.publisso.de]

- 9. EP2231572B1 - Production of propylene glycol monoalkyl ether - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 13. cdc.gov [cdc.gov]

An In-depth Technical Guide on the Thermodynamic Properties of 1-Propoxy-2-propanol for Reaction Modeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-propoxy-2-propanol, a versatile solvent with applications in various industrial processes, including coatings, cleaners, and inks. A thorough understanding of its thermodynamic behavior is crucial for accurate reaction modeling, process optimization, and safety assessments. This document compiles available experimental data, outlines common experimental protocols for thermodynamic measurements, and presents key reaction pathways involving this compound.

Core Thermodynamic and Physical Properties

A summary of the essential thermodynamic and physical properties of this compound is presented below. These values are critical for modeling its behavior in chemical reactions and processes.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₂ | [1][2] |

| Molar Mass | 118.17 g/mol | [1] |

| Boiling Point (at 1 atm) | 150.2 °C | [1] |

| Density (at 20 °C) | 0.8886 g/cm³ | [1] |

| Vapor Pressure (at 25 °C) | 2.21 mmHg (294.6 Pa) | [2] |

| Flash Point (closed cup) | 48 °C (118 °F) | [1] |

| Water Solubility | Miscible | [1][2] |

Experimental Protocols for Thermodynamic Property Determination

The determination of accurate thermodynamic data relies on precise experimental methodologies. Below are detailed descriptions of common techniques used to measure key thermodynamic properties of liquids like this compound.

Heat Capacity Measurement

The heat capacity of a liquid, a measure of its ability to store thermal energy, is a fundamental property for reaction calorimetry and process design. A prevalent technique for its measurement is Differential Scanning Calorimetry (DSC) .

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically a few milligrams) is hermetically sealed in a sample pan. An empty, sealed pan serves as a reference.

-

Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which includes isothermal segments and linear heating and cooling ramps.

-

Heat Flow Measurement: The DSC measures the differential heat flow required to maintain the sample and reference at the same temperature throughout the program.

-

Calculation: The heat capacity is calculated from the difference in heat flow between the sample and a known standard (e.g., sapphire), or through a heat-cool method that compares the heat flow during heating and cooling cycles. The mass of the sample and the heating/cooling rate are critical parameters in this calculation.

Vapor Pressure Measurement

Vapor pressure is a key indicator of a liquid's volatility and is essential for distillation design, safety assessments (flammability), and environmental fate modeling. For liquids with moderate to low volatility like this compound, several methods can be employed.

Static and Ebulliometric Methods:

-

Static Apparatus: A degassed sample of the liquid is introduced into an evacuated, thermostatted vessel. The pressure of the vapor in equilibrium with the liquid is measured directly using a pressure transducer at various temperatures.

-

Ebulliometer: This instrument measures the boiling point of the liquid at a precisely controlled pressure. By varying the pressure, a vapor pressure-temperature curve can be constructed.

Thermogravimetric Analysis (TGA):

For low-volatility liquids, TGA can be used to estimate vapor pressure by measuring the rate of mass loss due to evaporation under controlled conditions.

Methodology:

-

Sample Placement: A small sample of this compound is placed in a TGA pan.

-

Isothermal or Ramped Heating: The sample is heated to a specific temperature (isothermal TGA) or through a temperature ramp in a controlled atmosphere (e.g., nitrogen).

-

Mass Loss Monitoring: The TGA continuously records the mass of the sample. The rate of mass loss is proportional to the vapor pressure.

-

Calibration: The instrument is calibrated using a substance with a known vapor pressure to establish the relationship between the evaporation rate and vapor pressure.

Reaction Pathways and Modeling

Understanding the formation and degradation pathways of this compound is vital for process development and environmental impact assessment.

Synthesis of this compound